Ethylene glycol monohexadecyl ether

Descripción general

Descripción

Ethylene glycol monohexadecyl ether, also known as this compound, is a useful research compound. Its molecular formula is C18H38O2 and its molecular weight is 286.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethylene glycol monohexadecyl ether (EGMHE) is a member of the ethylene glycol alkyl ether family, which has gained attention due to its diverse applications in industrial and consumer products. Understanding the biological activity of EGMHE is crucial for assessing its safety and efficacy, particularly in relation to its potential toxicological effects. This article reviews the available literature on the biological activity of EGMHE, focusing on its toxicity, metabolic pathways, and implications for human health.

EGMHE is characterized by a long hydrophobic alkyl chain (hexadecyl) attached to an ethylene glycol unit. This structure contributes to its surfactant properties, making it useful in various formulations. The molecular formula for EGMHE is , and it has a molecular weight of 274.5 g/mol.

Toxicological Effects

The biological activity of EGMHE has been primarily assessed through studies examining its toxicity. Research indicates that exposure to ethylene glycol ethers, including EGMHE, can lead to several adverse health effects:

- Testicular Toxicity : Studies have shown that exposure to ethylene glycol monomethyl ether (EGME), a related compound, results in testicular atrophy and apoptosis of spermatocytes. This effect is mediated by oxidative stress and alterations in gene expression related to cell signaling pathways .

- Embryotoxicity : EGMHE has been linked to developmental defects in animal models. For instance, exposure during gestation has been associated with increased rates of congenital anomalies and embryonic deaths .

- Genotoxicity : While many glycol ethers exhibit low genotoxic potential, specific studies have reported positive responses in tests for sister chromatid exchanges and chromosomal aberrations associated with EGME exposure .

Metabolic Pathways

The metabolism of EGMHE involves oxidation processes that convert it into various metabolites. The primary metabolic pathway includes:

- Oxidation by Alcohol Dehydrogenase : EGMHE is oxidized to form intermediate metabolites.

- Formation of Alkoxy Acids : These metabolites can further undergo transformations leading to compounds that exhibit biological activity .

Case Studies

- Occupational Exposure : Epidemiological studies have revealed that workers exposed to high levels of EGME in industries such as semiconductor manufacturing experience increased rates of reproductive issues, including spontaneous abortions and subfertility .

- Animal Studies : In controlled experiments, rodents exposed to EGMHE demonstrated significant reproductive toxicity, including impaired spermatogenesis and testicular damage at various dosages .

Summary of Toxicological Findings

Metabolic Pathways of EGMHE

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 2-Methoxyacetic Acid | Alcohol Dehydrogenase | Toxicity |

| Alkoxy Acids | Aldehyde Dehydrogenase | Potentially harmful |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

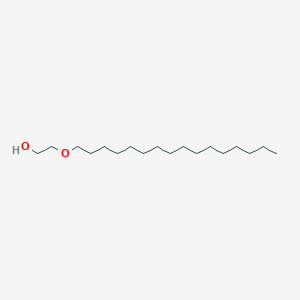

Ethylene glycol monohexadecyl ether has the following chemical structure:

- Molecular Formula: C18H38O2

- Molecular Weight: 290.49 g/mol

- CAS Number: 2136-71-2

This compound features a long hydrophobic hexadecyl chain (C16) attached to a hydrophilic ethylene glycol moiety, contributing to its surfactant properties.

2.1. Surfactant Properties

This compound exhibits excellent surfactant characteristics, making it suitable for various applications:

- Critical Micelle Concentration (CMC): The CMC of C16E1 is reported to be approximately 27.5 μM at 25°C, indicating its effectiveness in forming micelles in aqueous solutions .

- Stabilization of Emulsions: It is used to stabilize oil-in-water emulsions, which are crucial in formulations such as creams and lotions.

2.2. Pharmaceutical Applications

In the pharmaceutical field, C16E1 serves as an excipient in drug formulations:

- Drug Delivery Systems: Its surfactant properties facilitate the solubilization of poorly water-soluble drugs, enhancing their bioavailability.

- Formulation of Nanoparticles: It is employed in the preparation of drug-loaded nanoparticles, improving drug release profiles and therapeutic efficacy.

2.3. Cosmetic Industry

C16E1 is widely used in cosmetic formulations due to its emulsifying and skin-conditioning properties:

- Skin Care Products: It acts as a moisturizer and emulsifier in creams and lotions, providing a smooth texture and enhancing skin hydration.

- Hair Care Products: Used in shampoos and conditioners, it helps improve the spreadability and conditioning effects on hair.

3.1. Cleaning Agents

This compound is utilized in formulating cleaning products due to its surfactant properties:

- Surface Tension Reduction: It effectively reduces surface tension, enhancing the wetting and spreading capabilities of cleaning agents.

- Biodegradable Cleaners: As a nonionic surfactant, it is often included in eco-friendly cleaning formulations.

3.2. Material Science

In material science, C16E1 finds applications as a processing aid:

- Polymer Processing: It can be used as a dispersing agent for polymer blends, improving the compatibility of different polymer matrices.

- Coatings and Inks: Its solvent properties make it suitable for use in coatings and inks, providing good adhesion and film-forming capabilities.

4.1. Drug Formulation Study

A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs compared to traditional surfactants . The results indicated enhanced drug absorption in vitro.

4.2. Emulsion Stability Research

Research conducted on the stabilization of oil-in-water emulsions using C16E1 showed that it outperformed several conventional surfactants in terms of emulsion stability over time . The study highlighted its potential for use in food products and cosmetics where emulsion stability is critical.

Propiedades

IUPAC Name |

2-hexadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-95-9 | |

| Record name | Polyethylene glycol cetyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00858846 | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-71-2, 69364-63-2 | |

| Record name | Ethylene glycol monohexadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl ethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoceteth-20 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.